An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-pentenoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-pentenoic Acid
Introduction
2-Methyl-2-pentenoic acid, also known by synonyms such as (E)-2-methylpent-2-enoic acid and strawberry acid, is a methyl-branched, unsaturated fatty acid.[1] Its chemical structure, featuring a carboxylic acid group conjugated with a carbon-carbon double bond, makes it a valuable intermediate in organic synthesis and a compound of interest in various industrial applications.[2] This α,β-unsaturated carboxylic acid is utilized in the flavor and fragrance industry for its characteristic fruity, strawberry-like aroma and is also explored in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[3][4][5][6]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2-pentenoic acid, detailed experimental protocols for their determination, insights into its synthesis and reactivity, and an analysis of its spectral data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, characterization, and application of this versatile compound.
Physicochemical Properties of 2-Methyl-2-pentenoic Acid
A summary of the key physicochemical properties of 2-Methyl-2-pentenoic acid is presented in the table below. These values represent a consolidation of data from various sources and provide a foundational understanding of the compound's physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [2][7] |
| Molecular Weight | 114.14 g/mol | |
| CAS Number | 16957-70-3 ((E)-isomer), 3142-72-1 (isomer unspecified) | [2][8] |
| Appearance | Colorless to pale yellow liquid or solid; fruity aroma | [9] |
| Melting Point | 24.00 to 28.00 °C | [8][9][10][11] |
| Boiling Point | 213.00 to 215.00 °C at 760 mm Hg; 123.00 to 125.00 °C at 30 mm Hg | [8][10][11] |
| Density | 0.976 - 0.989 g/cm³ at 20 °C | [8] |
| Refractive Index (n20/D) | 1.450 - 1.461 | [8] |
| Solubility | Slightly soluble in water; soluble in ethanol, chloroform, ether, and carbon disulfide. | [9][12] |
| pKa | 5.00 ± 0.19 (Predicted) | [13] |
| Flash Point | 107 - 113.89 °C | [8][9][14] |
| Vapor Pressure | 0.055 mmHg at 25 °C (estimated) | [8] |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is paramount for the successful application of any chemical compound. This section provides detailed, field-proven methodologies for characterizing 2-Methyl-2-pentenoic acid.
Melting Point Determination
The melting point of 2-Methyl-2-pentenoic acid is relatively low, necessitating careful observation. A sharp melting range is indicative of high purity.
Methodology:
-
Sample Preparation: A small amount of solid 2-Methyl-2-pentenoic acid is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Determination: The temperature is increased at a rate of 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the range.[1][2][15]
Causality Behind Experimental Choices: A slow heating rate is crucial for accurate melting point determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given that 2-Methyl-2-pentenoic acid can be distilled under reduced pressure, this protocol is suitable for accurate boiling point measurement.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled. A few boiling chips are added to the distillation flask containing 2-Methyl-2-pentenoic acid.
-
Distillation: The apparatus is heated gently. The temperature is recorded when the liquid begins to boil and the first drop of distillate is collected. The temperature should remain constant during the distillation of a pure compound.
Causality Behind Experimental Choices: The use of boiling chips prevents bumping and ensures smooth boiling. Distillation under reduced pressure is employed for compounds that may decompose at their atmospheric boiling point.
Solubility Determination (OECD 105 Guideline)
This protocol outlines a method for quantitatively determining the water solubility of 2-Methyl-2-pentenoic acid, which is described as slightly soluble.
Methodology:
-
Sample Preparation: An excess amount of 2-Methyl-2-pentenoic acid is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The solution is centrifuged or filtered to remove undissolved solid.
-
Quantification: The concentration of 2-Methyl-2-pentenoic acid in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography.[3][8][16]
Causality Behind Experimental Choices: Reaching equilibrium is essential for determining the maximum solubility. Centrifugation or filtration ensures that only the dissolved portion of the compound is analyzed.[8]
Caption: Synthesis of 2-Methyl-2-pentenoic Acid.
Reactivity
As an α,β-unsaturated carboxylic acid, 2-Methyl-2-pentenoic acid exhibits reactivity characteristic of both the carboxylic acid group and the conjugated double bond.
-
Reactions of the Carboxylic Acid Group: It can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and salt formation.
-
Reactions of the Double Bond: The conjugated double bond is susceptible to nucleophilic attack at the β-carbon (vinylogous reactivity), a process known as conjugate addition or Michael addition. [17][18]It can also undergo electrophilic addition reactions, though the presence of the electron-withdrawing carboxyl group deactivates the double bond towards electrophiles compared to a simple alkene. [9]
Spectral Data and Interpretation
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-Methyl-2-pentenoic acid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the double bond (a singlet or a doublet depending on coupling), the vinyl proton (a triplet or multiplet), and the acidic proton of the carboxylic acid (a broad singlet, typically downfield).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the two sp² carbons of the double bond, and the three sp³ carbons of the methyl and ethyl groups. [6][19]* Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, a strong C=O stretching absorption around 1690-1760 cm⁻¹, and a C=C stretching band. [20][21][22][23]The broadness of the O-H stretch is due to hydrogen bonding. [20][22]* Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a short-chain unsaturated carboxylic acid. [4][19][24][25][26]
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of 2-Methyl-2-pentenoic acid, along with practical experimental protocols for their determination. A deeper understanding of its synthesis, reactivity, and spectral characteristics has also been presented to support its effective use in research and development. The methodologies and data compiled herein are intended to serve as a valuable resource for scientists and professionals working with this versatile compound.
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